methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
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Overview
Description
Preparation Methods
Speciociliatine is naturally occurring in kratom leaves and is challenging to isolate due to its tight coupling with mitragynine . There is limited information on synthetic routes and industrial production methods specifically for speciociliatine. it is typically extracted from kratom leaves using standard alkaloid extraction techniques.
Chemical Reactions Analysis
Speciociliatine undergoes extensive metabolism, primarily through monooxidation and O-demethylation metabolic pathways in liver microsomes and hepatocytes across species . The metabolism of speciociliatine is predominantly mediated by CYP3A4 with minor contributions by CYP2D6 . Common reagents and conditions used in these reactions include liver microsomes and hepatocytes.
Scientific Research Applications
Speciociliatine has been widely studied for its potential pharmacological effects. It is a partial µ-opioid agonist with a 3-fold higher binding affinity than mitragynine . Speciociliatine has been found to be a major circulating alkaloid in humans following oral administration of a kratom product . It is used in scientific research for its potential to mitigate pain, manage opioid dependence, enhance mood, and boost energy .
Mechanism of Action
Speciociliatine functions as a partial agonist of the mu opioid receptors in the brain, contributing to its mood-boosting and analgesic effects . It blocks pain signals traveling in the central nervous system and provides pain relief via a similar mechanism to opioids . The exact molecular targets and pathways involved include the mu opioid receptors.
Comparison with Similar Compounds
Speciociliatine is a diastereoisomer of mitragynine, which is the most abundant alkaloid in kratom . Other similar compounds include 7-hydroxymitragynine, speciogynine, paynantheine, and mitraciliatine . Speciociliatine is unique due to its partial agonist activity at the mu opioid receptors and its higher binding affinity compared to mitragynine .
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13-/t14-,16+,19-/m1/s1 |
InChI Key |
LELBFTMXCIIKKX-LVTAGTOFSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Origin of Product |
United States |
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